![molecular formula C10H12BClO2 B14082785 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane CAS No. 102746-93-0](/img/structure/B14082785.png)
2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborinane ring, which is substituted with a chloromethyl and phenyl group. Its distinct structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane typically involves the reaction of phenylboronic acid with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate boronate ester, which cyclizes to form the dioxaborinane ring.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phenylboronic acid or borate esters.
Reduction: Formation of cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles and electrophiles. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic transformations, including cross-coupling reactions and the formation of boron-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in structure but lacks the dioxaborinane ring.
Chloromethylboronic Acid: Contains a chloromethyl group but lacks the phenyl group and dioxaborinane ring.
Boronic Esters: Similar reactivity but different structural framework.
Uniqueness: 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane is unique due to its combination of a dioxaborinane ring with both chloromethyl and phenyl substituents. This unique structure imparts distinct reactivity and stability, making it a versatile reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
102746-93-0 |
|---|---|
Molekularformel |
C10H12BClO2 |
Molekulargewicht |
210.47 g/mol |
IUPAC-Name |
2-[chloro(phenyl)methyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BClO2/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-3,5-6,10H,4,7-8H2 |
InChI-Schlüssel |
SEGMPULGIJGGJU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCO1)C(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide](/img/structure/B14082757.png)

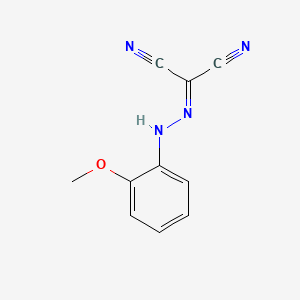
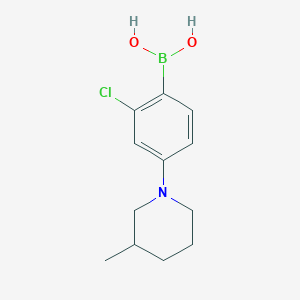
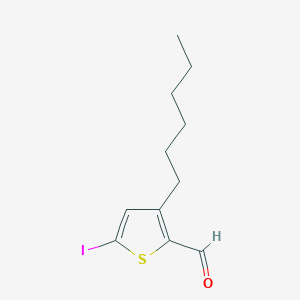
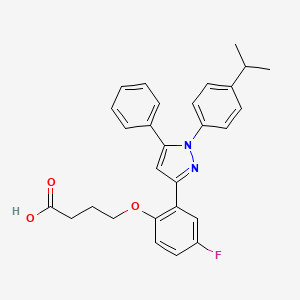
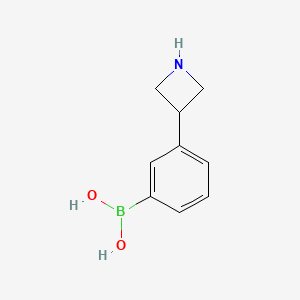

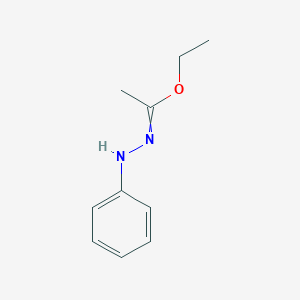
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
